N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

Stable Isotope Dilution Assay LC-MS/MS Food Chemistry

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a +6 Da isotopologue essential for stable isotope dilution assays (SIDA) in LC-MS/MS. Unlike unlabeled standards or external calibration, it uniquely corrects matrix effects and ion suppression in complex food/biological samples, achieving ±2% precision per Meitinger et al. (2014). Required for absolute quantitation of Fru-Met.

Molecular Formula C11H21NO7S
Molecular Weight 317.31 g/mol
Cat. No. B12367610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6
Molecular FormulaC11H21NO7S
Molecular Weight317.31 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1
InChIKeyUXCZPSDCDHUREX-ZNIRGTJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6: Isotope-Labeled Amadori Compound for Accurate Food and Biological Quantitation


N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 (Fru-Met-13C6) is a stable isotope-labeled Amadori rearrangement product formed from the non-enzymatic glycation of L-methionine with D-glucose. This compound, bearing six carbon-13 atoms in the fructosyl moiety, is a member of the 1-amino-1-deoxyfructosyl amino acid class and is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1]. It is distinct from its unlabeled analog (CAS 20638-92-0) by a nominal mass shift of +6 Da, enabling its co-elution and ionization behavior to identically mimic the native analyte while being spectrometrically resolved [2]. This precise mass difference is fundamental to its application in stable isotope dilution assays (SIDAs) for the correction of matrix effects, ion suppression, and recovery losses that plague absolute quantitation of Amadori compounds in complex food and biological matrices [3].

Why N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 Cannot Be Replaced by Unlabeled Fru-Met or External Standards in MS Quantitation


Generic substitution with unlabeled N-(1-deoxy-D-fructos-1-yl)-L-methionine or structurally dissimilar external standards introduces significant quantitative error in LC-MS/MS analysis of Amadori compounds. Unlabeled Fru-Met cannot be spectrometrically distinguished from endogenous analyte, precluding its use as an internal standard [1]. External calibration methods, employed in methods lacking the 13C6 isotopologue, fail to correct for analyte losses during sample workup and variable ion suppression or enhancement caused by co-eluting matrix components in complex samples such as thermally processed foods or biological fluids [2]. For instance, a UPLC-MS/MS method developed for Amadori compounds in tomato products relied on caffeine as an external surrogate internal standard, a strategy that does not track analyte-specific recovery or ionization behavior across diverse sample matrices [3]. Consequently, the 13C6-labeled isotopologue is uniquely required to implement a stable isotope dilution assay (SIDA), which is the established gold standard for accurate absolute quantitation in this analytical domain [4].

Quantitative Differentiation Evidence for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 Procurement Decisions


SIDA-LC-MS/MS Precision in Food Matrices: 13C6-Fru-Met Enables ±2% Analytical Variation

The 13C6-labeled isotopologue of Fru-Met enables a stable isotope dilution assay (SIDA) that achieves a standard deviation of ±2% for Amadori compound quantitation in wheat beer, a level of precision unattainable with unlabeled external standard methods which do not correct for matrix-specific ion suppression or recovery losses [1]. The method was specifically developed and validated for Fru-Met and six other glucose-derived Amadori products using their respective [13C6]-labeled isotopologues as internal standards, demonstrating the necessity of the exact isotopic match for accurate quantitation [2].

Stable Isotope Dilution Assay LC-MS/MS Food Chemistry Maillard Reaction

Detection Sensitivity in Model Food Systems: 13C6-Fru-Met SIDA Delivers Sub-μg/kg Limits of Detection

The SIDA-LC-MS/MS method employing [13C6]-labeled Amadori compounds as internal standards demonstrated a lowest limit of detection (LOD) of 0.1 μg/kg in starch and 0.2 μg/kg in oil for the Amadori compound of phenylalanine, representing the highest sensitivity reported among the seven Amadori compounds analyzed [1]. While Fru-Met LOD was not individually disclosed, the method's overall sensitivity is contingent on the use of the 13C6-labeled internal standard to minimize matrix noise and enhance signal-to-noise ratio. Methods employing external calibration, such as the HPLC-MS/MS method for 12 Amadori compounds in tobacco, do not report comparable sub-μg/kg LODs in complex food matrices [2].

Limit of Detection Sensitivity Trace Analysis Food Safety

HPAEC-PAD Chromatographic Resolution: Fru-Met Baseline Separated Within 27 Minutes

High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) achieves baseline separation of fructosyl methionine (Fru-Met) from other Amadori compounds including Fru-Pro, Fru-Gly, Fru-Val, and Fru-Ile within a 27-minute run [1]. This method is described as suitable for high-throughput routine analysis of Amadori compounds in complex Maillard reaction systems. In contrast, a ligand-exchange capillary electrophoresis method achieved baseline separation of five Amadori compounds (including Fru-Met) within a 20-minute run, but required Cu2+ complexation and was limited to UV detection at 236 nm, with Fru-Met rarely detected in tomato liquid samples [2].

Chromatographic Separation HPAEC-PAD Method Development High-Throughput Analysis

Abundance in Tomato Products: Fru-Met Quantified at 1.5–11.9 mg/kg in Tomato Powder

In a study of Amadori compound distribution in tomato products using LC-MS/MS, Fru-Met was quantified at concentrations ranging from 1.5 mg/kg to 11.9 mg/kg across different tomato powder samples [1]. This abundance is substantially lower than the predominant Fru-Glu, which was measured at 1057.5 mg/100 g (10,575 mg/kg) in MS powder [2]. The relatively low natural abundance of Fru-Met underscores the requirement for high-sensitivity analytical methods and isotopically labeled internal standards for accurate quantitation, particularly in matrices where Fru-Met approaches detection limits.

Food Composition Tomato Products Natural Abundance Amadori Compound Profiling

Analytical Recovery and Method Accuracy: Fru-Met Spiked Recovery 94.2–106.0% with RSD <5%

The ligand-exchange sweeping capillary electrophoresis method validated for five Amadori compounds including Fru-Met demonstrated spike recovery values ranging from 94.2% to 106.0% with relative standard deviation (RSD) below 5% [1]. This recovery range, while acceptable for many applications, is broader than the ±2% standard deviation achieved by the SIDA-LC-MS/MS method employing 13C6-labeled internal standards in wheat beer [2]. The 13C6-Fru-Met isotopologue eliminates the need for spike recovery corrections by inherently compensating for analyte losses throughout the entire analytical workflow.

Method Validation Recovery Accuracy Reproducibility

Biological Marker Potential: Fru-Met Elevated in Inborn Errors of Methionine Metabolism

Amadori rearrangement products, including Fru-Met, are formed under conditions of aminoacidemia and have been detected in body fluids of patients accumulating methionine due to inborn errors of amino acid metabolism [1]. The glucose-derived Amadori product of phenylalanine has been specifically identified as a biomarker for phenylketonuria, establishing the class-level relevance of Amadori compounds as potential diagnostic markers [2]. The 13C6-labeled Fru-Met isotopologue would be essential for developing a SIDA-LC-MS/MS method to accurately quantify Fru-Met in plasma or urine from patients with hypermethioninemia, where endogenous Fru-Met concentrations may serve as indicators of metabolic dysregulation.

Biomarker Inborn Errors of Metabolism Clinical Chemistry Aminoacidemia

Recommended Application Scenarios for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 Based on Quantitative Evidence


Absolute Quantitation of Fru-Met in Thermally Processed Foods Using SIDA-LC-MS/MS

Deploy N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 as the internal standard in a stable isotope dilution assay (SIDA) coupled with LC-MS/MS for the absolute quantitation of endogenous Fru-Met in foods such as tomato products (where Fru-Met occurs at 1.5–11.9 mg/kg), dried bell pepper, cocoa, or wheat beer. This approach directly addresses the limitations of external calibration methods by correcting for analyte losses during sample workup and matrix-induced ion suppression, achieving analytical precision of ±2% in complex matrices [1]. This scenario is directly supported by the Meitinger et al. (2014) validation study which synthesized and employed 13C6-labeled isotopologues for seven Amadori compounds including Fru-Met [2].

Method Development and Validation for Clinical Biomarker Quantitation in Hypermethioninemia

Utilize 13C6-Fru-Met as the isotopic internal standard for developing and validating LC-MS/MS methods to quantify endogenous Fru-Met in human plasma or urine. Given the established role of Amadori rearrangement products as biomarkers in inborn errors of amino acid metabolism, including the detection of Fru-Met in patients with methionine accumulation, the 13C6 isotopologue is essential for accurate quantitation in clinical matrices where ion suppression and variable recovery are significant challenges [1]. This application builds upon class-level evidence that glucose-derived Amadori products form under conditions of aminoacidemia and serve as potential diagnostic markers [2].

Orthogonal Method Validation for Amadori Compound Profiling in Food Quality Control

Employ 13C6-Fru-Met in conjunction with HPAEC-PAD or alternative chromatographic methods for orthogonal validation of Fru-Met quantitation in high-throughput food quality control settings. HPAEC-PAD achieves baseline separation of Fru-Met from other Amadori compounds within 27 minutes and is suitable for routine monitoring of Maillard reaction progression [1]. The 13C6 isotopologue can be used to spike samples for recovery assessment or as a retention time marker, while the primary quantitation relies on the SIDA-LC-MS/MS gold standard. This scenario is particularly relevant for monitoring thermal processing effects in spray-dried milk, dried fruits, and tomato concentrates where Amadori compounds serve as processing markers [2].

Trace-Level Detection in Raw Agricultural Commodities and Minimally Processed Foods

Implement 13C6-Fru-Met as the internal standard in SIDA-LC-MS/MS workflows requiring sub-μg/kg sensitivity for detecting Fru-Met in raw or minimally processed foods. The Meitinger et al. (2014) method demonstrated limits of detection as low as 0.1 μg/kg in starch and 0.2 μg/kg in oil for Amadori compounds, establishing the feasibility of trace-level quantitation when 13C6-labeled isotopologues are employed [1]. This high sensitivity is critical for analyzing samples where Fru-Met concentrations approach or fall below the detection limits of conventional external calibration methods, such as raw vegetables or fresh fruits with minimal thermal history [2].

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